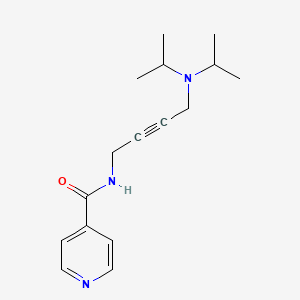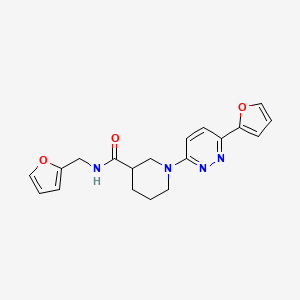![molecular formula C26H28N4O3 B2825717 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 941977-42-0](/img/no-structure.png)
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H28N4O3 and its molecular weight is 444.535. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The exploration of pyrazole-acetamide derivatives in scientific research has led to the synthesis of novel compounds with significant potential in various applications. One study focused on the synthesis of two pyrazole-acetamide derivatives, characterized through spectroscopic methods. These derivatives were used to create coordination complexes with Co(II) and Cu(II), showing distinctive supramolecular architectures and significant antioxidant activity, highlighting the versatility and functional potential of pyrazole-acetamide compounds in creating new materials with desirable properties (Chkirate et al., 2019).
Pharmacological Potential
Pyrazole-acetamide derivatives have also been investigated for their pharmacological potential. One such study examined the antipsychotic-like profile of certain pyrazole-acetamide derivatives, finding that they reduced spontaneous locomotion in mice without interacting with dopamine receptors. This unique activity profile suggests these compounds could offer a novel approach to antipsychotic therapy, diverging from traditional treatments and potentially reducing side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Material Science and Nanotechnology
Pyrazole-acetamide derivatives have found applications in material science and nanotechnology, particularly in the design and development of new crystalline structures with advanced optical properties. Research in this area focuses on understanding the linear and nonlinear optical behavior of these compounds, revealing their potential as candidates for optical switches, modulators, and other photonic devices. Such investigations underscore the importance of pyrazole-acetamide derivatives in advancing optical technology and developing new materials for electronics and photonics (Castro et al., 2017).
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor activities of pyrazole-acetamide derivatives have been a subject of interest in medicinal chemistry. For instance, novel thiophene, thienopyrimidine, and thienothiadiazine derivatives of antipyrine, containing the pyrazole-acetamide moiety, demonstrated promising biological activity against various microorganisms, highlighting their potential as antimicrobial agents (Aly et al., 2011). Additionally, research on the synthesis of novel heterocyclic compounds incorporating thiadiazole moieties, based on pyrazole-acetamide precursors, has shown significant insecticidal activity, suggesting these compounds could serve as effective pest control agents (Fadda et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide' involves the synthesis of the pyrazolo[1,5-a]pyrazine ring system followed by the attachment of the butoxyphenyl and ethylphenyl groups to the ring system. The final step involves the acetylation of the amine group present in the ethylphenyl group.", "Starting Materials": [ "4-butoxyaniline", "ethyl 4-bromobenzoate", "2-hydrazinylpyrazine", "4-ethylphenylamine", "acetic anhydride", "triethylamine", "sodium acetate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-hydrazinylpyrazin-5-yl)phenol by reacting 2-hydrazinylpyrazine with 4-butoxyaniline in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine by reacting 2-(2-hydrazinylpyrazin-5-yl)phenol with ethyl 4-bromobenzoate in the presence of triethylamine and sodium acetate in dichloromethane under reflux conditions.", "Step 3: Synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide by reacting 2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine with 4-ethylphenylamine and acetic anhydride in the presence of triethylamine in dichloromethane under reflux conditions." ] } | |
Numéro CAS |
941977-42-0 |
Nom du produit |
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-ethylphenyl)acetamide |
Formule moléculaire |
C26H28N4O3 |
Poids moléculaire |
444.535 |
Nom IUPAC |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-3-5-16-33-22-12-8-20(9-13-22)23-17-24-26(32)29(14-15-30(24)28-23)18-25(31)27-21-10-6-19(4-2)7-11-21/h6-15,17H,3-5,16,18H2,1-2H3,(H,27,31) |
Clé InChI |
CPVOGJFLGWDEIF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)CC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3-dimethyl-6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2825638.png)
![{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}(morpholino)methanone](/img/structure/B2825639.png)


![Ethyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B2825642.png)

![1-(4-methylphenyl)-N-(3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2825646.png)

![2-[4-(Prop-2-YN-1-YL)piperazin-1-YL]pyrimidine](/img/structure/B2825648.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2825652.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2825653.png)
